C10+C10 vs C15+C5 Disconnection: Polymer-Supported Wittig Route Yield Advantage Over Traditional Solution-Phase Synthesis
The polymer-supported C10 Wittig route employing β-cyclogeranyltriphenylphosphonium bromide (3) delivered ethyl retinoate in 55% yield as a 77:23 all-trans:7-cis isomeric mixture when reacted with C10 aldehyde 5 [1]. In contrast, a conventional solution-phase all-trans-retinoic acid synthesis using a C15-triarylphosphonium salt (the standard industrial intermediate) was reported to yield only 25–30% after two recrystallizations, with the patent explicitly stating 'its yield only has 25–30%, and cost is high' [2]. This represents a 1.8- to 2.2-fold yield advantage for the C10 disconnection approach, even before accounting for the simplified filtration-only workup enabled by the polymer support [1].
| Evidence Dimension | Isolated product yield in retinoid ester/acid synthesis |
|---|---|
| Target Compound Data | 55% yield (ethyl retinoate, crude), polymer-supported C10 Wittig route |
| Comparator Or Baseline | C15-triarylphosphonium salt solution-phase route: 25–30% yield of recrystallized all-trans-retinoic acid (CN102775338A); prior art EP 0 659 739 route: ~25% yield of 9-(Z)-retinoic acid |
| Quantified Difference | 1.8–2.2× higher yield for the C10 disconnection route (55% vs. 25–30%) |
| Conditions | Target: polymer-supported C10 phosphorane (from β-cyclogeranyltriphenylphosphonium bromide, 2% cross-linked polystyrene) + C10 aldehyde, NaOEt/EtOH. Comparator: C15-triarylphosphonium salt + C5 ester/aldehyde, solution-phase Wittig, recrystallization. |
Why This Matters
Procurement of this compound enables a substantively different synthetic disconnection with higher isolated yield and simplified purification, directly reducing cost-per-gram of retinoid product.
- [1] Bernard, M.; Ford, W. T.; Nelson, E. C. Syntheses of Ethyl Retinoate with Polymer-Supported Wittig Reagents. J. Org. Chem. 1983, 48 (19), 3164–3168. View Source
- [2] CN102775338A. Synthesis Method of All-Trans-Retinoic Acid. Chinese Patent Application, filed 2011-05-13, published 2012-11-14. View Source
